molecular formula C22H22N2 B8625430 1,4-Diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine CAS No. 68629-76-5

1,4-Diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine

Cat. No. B8625430
CAS RN: 68629-76-5
M. Wt: 314.4 g/mol
InChI Key: LKVFLYNDGLKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine is a useful research compound. Its molecular formula is C22H22N2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68629-76-5

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

1,4-diphenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine

InChI

InChI=1S/C22H22N2/c1-2-10-16-20-19(15-9-1)21(17-11-5-3-6-12-17)23-24-22(20)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

LKVFLYNDGLKFSD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry round-bottomed flask was charged with 3,6-diphenyl-1,2,4,5-tetrazine (0.030 g, 0.13 mmol) and the flask was evacuated and filled with nitrogen. Anhydrous THF (1.3 mL) and trans-cyclooctene (0.014 g, 0.21 mmol) were added to the reaction mixture. After approximately 20 minutes the purple solution turned yellow, indicating that the reaction had gone to completion. The reaction mixture was concentrated under reduced pressure. The crude yellow residue was chromatographed on silica gel using a gradient (0-50%) of EtOAc in hexanes as the eluent to give 38 mg (95%) of the title compound as a pale yellow solid, mp 163-165° C. The adduction product had aromatized upon workup and chromatography to provide the titled compound.
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.014 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Two
Yield
95%

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